3-Bromo-5-chloro-4-ethoxybenzaldehyde
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Overview
Description
3-Bromo-5-chloro-4-ethoxybenzaldehyde, also known as this compound, is a versatile and important compound used in a variety of laboratory experiments. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. This compound has a wide range of applications in both organic and inorganic chemistry. It is used as a reagent in organic synthesis, as a catalyst in the manufacture of pharmaceuticals, and as a catalyst in the production of polymers. It is also used in the synthesis of various aromatic compounds, including pharmaceuticals, fragrances, and dyes.
Scientific Research Applications
Synthesis and Antioxidant Activity
3-Bromo-5-chloro-4-ethoxybenzaldehyde is used in the synthesis of various derivatives with potential antioxidant activities. For instance, chalcone derivatives synthesized from halogenated vanillin, including this compound, have been tested for their antioxidant activities. These studies involve the use of techniques like FTIR, GC-MS, and NMR for compound characterization and the DPPH method for antioxidant activity assessment (Rijal, Haryadi, & Anwar, 2022).
Chromatographic Analysis
Gas chromatography has been utilized to separate and determine this compound. This method is noted for its simplicity, speed, and accuracy, making it a valuable tool in analytical chemistry (Shi Jie, 2000).
Structural Characterization and Biological Activity
The compound is integral in the synthesis of various benzamide derivatives, which have potential as non-peptide small molecular antagonists. These products have been characterized using NMR and MS techniques and tested for biological activity (H. Bi, 2015).
Crystallography and Molecular Structure
This compound plays a role in the preparation of compounds whose structures are elucidated through X-ray crystallography. This includes the study of molecular conformation, hydrogen bonding, and crystal structure (J. Hou, 2009).
Environmental Biodegradation
Studies have explored the transformation of halogenated aromatic aldehydes, including this compound, by anaerobic bacteria. This research is significant for understanding the environmental fate and biodegradation of such compounds (Neilson, Allard, Hynning, & Remberger, 1988).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-chloro-4-ethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBQEWANMSSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397561 |
Source
|
Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
884497-58-9 |
Source
|
Record name | 3-Bromo-5-chloro-4-ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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